molecular formula C13H9ClFIN2O B6124263 N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)urea

N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)urea

Katalognummer B6124263
Molekulargewicht: 390.58 g/mol
InChI-Schlüssel: HTVYSBNXFVXMJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)urea, commonly known as CFTRinh-172, is a small molecule inhibitor that selectively inhibits the cystic fibrosis transmembrane conductance regulator (CFTR) channel. CFTR is a chloride ion channel that plays a crucial role in the regulation of fluid and electrolyte transport across epithelial tissues. CFTR mutations lead to cystic fibrosis, a life-threatening genetic disorder affecting the respiratory, digestive, and reproductive systems. CFTRinh-172 has been extensively studied as a potential therapeutic agent for cystic fibrosis and other diseases associated with CFTR dysfunction.

Wirkmechanismus

N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)ureainh-172 binds to the cytoplasmic side of the N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)urea channel and blocks chloride ion transport through the pore. It does not affect other ion channels or transporters. N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)ureainh-172 has been shown to inhibit both the open and closed states of N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)urea, suggesting that it acts as a non-competitive inhibitor. The exact binding site and mechanism of N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)ureainh-172 are still under investigation.
Biochemical and physiological effects:
N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)ureainh-172 has been shown to reduce the activity of N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)urea in different epithelial tissues, leading to a decrease in chloride secretion and an increase in mucus viscosity. N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)ureainh-172 has also been shown to affect other cellular processes, such as calcium signaling and cAMP production. In animal studies, N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)ureainh-172 has been shown to improve lung function, reduce inflammation, and prevent bacterial infections in cystic fibrosis models.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)ureainh-172 is a highly selective and potent inhibitor of N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)urea, making it a valuable tool for studying N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)urea function and regulation. Its specificity and potency allow for precise control of N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)urea activity in different experimental settings. However, N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)ureainh-172 may have off-target effects on other proteins or cellular processes, and its use should be carefully validated and controlled. In addition, N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)ureainh-172 may have limited solubility or stability in certain experimental conditions, requiring optimization of its formulation and delivery.

Zukünftige Richtungen

N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)ureainh-172 has shown promising results as a potential therapeutic agent for cystic fibrosis and other N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)urea-related diseases. However, its clinical development has been hindered by its limited pharmacokinetic properties and potential side effects. Future research efforts will focus on developing more potent and selective N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)urea inhibitors with improved pharmacological properties, as well as identifying new targets and pathways for N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)urea modulation. Other future directions include investigating the role of N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)urea in non-epithelial tissues and diseases, such as cancer and inflammation, and exploring the potential of N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)urea inhibitors in combination therapies.

Synthesemethoden

N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)ureainh-172 can be synthesized using a variety of methods, including the reaction of 3-chlorophenyl isocyanate with 2-fluoro-4-iodoaniline in the presence of a base such as potassium carbonate. The resulting urea derivative can be purified by recrystallization or column chromatography. Other synthetic routes involve the use of different starting materials and reaction conditions.

Wissenschaftliche Forschungsanwendungen

N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)ureainh-172 has been widely used as a tool compound to study the role of N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)urea in various physiological and pathological processes. It has been shown to inhibit N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)urea-mediated chloride secretion in different epithelial tissues, including airway, intestinal, and sweat gland epithelia. N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)ureainh-172 has also been used to investigate the mechanisms of N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)urea regulation, trafficking, and gating. In addition, N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)ureainh-172 has been studied in animal models of cystic fibrosis and other N-(3-chlorophenyl)-N'-(2-fluoro-4-iodophenyl)urea-related diseases to assess its therapeutic potential.

Eigenschaften

IUPAC Name

1-(3-chlorophenyl)-3-(2-fluoro-4-iodophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFIN2O/c14-8-2-1-3-10(6-8)17-13(19)18-12-5-4-9(16)7-11(12)15/h1-7H,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVYSBNXFVXMJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=C(C=C(C=C2)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFIN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5402872

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.